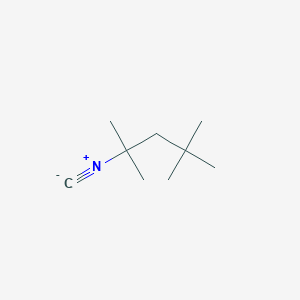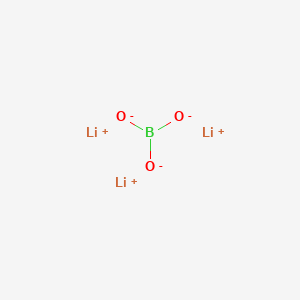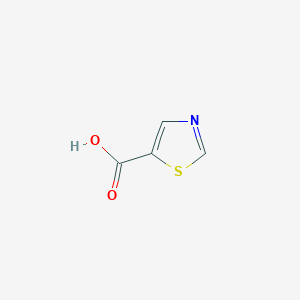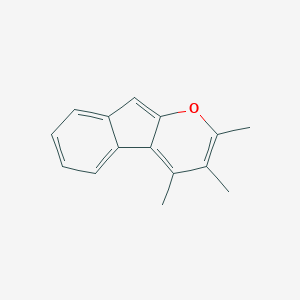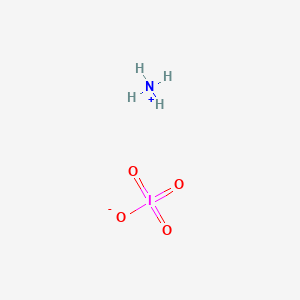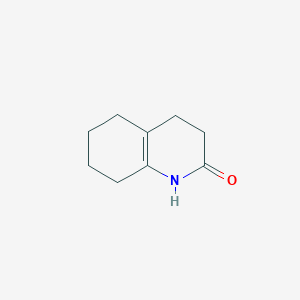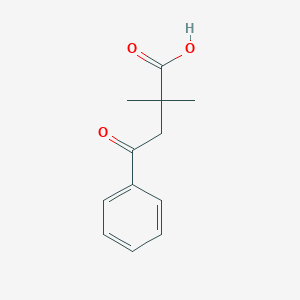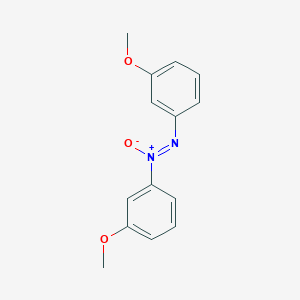
Boron, (N,N-diethylbenzenamine)trihydro-, (T-4)-
Vue d'ensemble
Description
Physical And Chemical Properties Analysis
“Boron, (N,N-diethylbenzenamine)trihydro-, (T-4)-” is a compound with a molecular weight of 160.05 g/mol. Detailed physical and chemical properties such as melting point, boiling point, solubility, and reactivity are not provided in the search results.Applications De Recherche Scientifique
Diastereoselective Reduction of Prochiral Enone Intermediates
N,N-Diethylaniline Borane: is utilized in the diastereoselective reduction of prochiral enone intermediates. This process is crucial in the synthesis of chiral molecules, which are important for creating pharmaceuticals that are more effective and have fewer side effects .
Borylation of Aryl Halides
The compound serves as a reagent in the borylation of aryl halides. This reaction is fundamental in the formation of carbon-boron bonds, which are essential for the synthesis of organoboron compounds used in various organic synthesis applications, including the development of new pharmaceuticals and materials .
Reductions of Ketones, Acids, Esters, Amides, and Nitriles
It acts as a reducing agent for ketones, acids, esters, amides, and nitriles. These reductions are pivotal in the modification of functional groups within a molecule, thereby altering its chemical properties for desired outcomes in research and industry .
Enantioselective Borane Reduction of Ketones
N,N-Diethylaniline Borane: is investigated for its effects on enantioselectivity in oxazaborolidine-catalyzed asymmetric borane reduction of ketones. This application is significant in producing enantiomerically pure substances, which are vital for the creation of effective and safe pharmaceutical agents .
Synthesis of Chromanol Derivatives
The compound is a reactant for synthesizing chromanol derivatives, which are potential inhibitors of Cholesteryl Ester Transfer Protein (CETP). These inhibitors are explored for their ability to treat cardiovascular diseases by modulating lipid levels in the body .
Enantioselective Reductions to Produce Allylic Alcohols
It is also used in the enantioselective reduction process to produce allylic alcohols. These alcohols are important intermediates in the synthesis of various pharmaceuticals and fine chemicals .
Synthesis of Pinacolboranes
N,N-Diethylaniline Borane: is a precursor for the one-pot synthesis of pinacolboranes, which are used in the preparation of unsymmetrical biaryls. Biaryls are a class of compounds widely used in pharmaceuticals, agrochemicals, and OLED materials .
Research Tool in Organic Synthesis
Lastly, this compound is a versatile research tool in organic synthesis. Its reducing properties are exploited in various reactions to create a wide range of organic compounds, making it a valuable asset in chemical research and development .
Safety and Hazards
“Boron, (N,N-diethylbenzenamine)trihydro-, (T-4)-” is classified as a hazardous substance. It is combustible, toxic if swallowed or in contact with skin, and may cause damage to organs through prolonged or repeated exposure . It is recommended to handle this compound with appropriate safety measures, including wearing protective clothing and working in a well-ventilated area .
Mécanisme D'action
Target of Action
N,N-Diethylaniline Borane, also known as Boron, (N,N-diethylbenzenamine)trihydro-, (T-4)-, N,N-Diethylanilineborane, or Borane-N,N-Diethylaniline, is primarily used as a reducing agent in organic synthesis . Its primary targets are organic compounds that require reduction, such as ketones, acids, esters, amides, and nitriles .
Mode of Action
The compound acts by donating its boron-hydrogen (B-H) bonds to the target molecule, facilitating the reduction process . This interaction results in the conversion of the target molecule to a more reduced state, altering its chemical structure and properties .
Biochemical Pathways
The exact biochemical pathways affected by N,N-Diethylaniline Borane depend on the specific target molecule. It is known to be involved in the diastereoselective reduction of prochiral enone intermediates, the borylation of aryl halides, and the enantioselective reductions of allylic alcohols . These processes can have various downstream effects, depending on the nature of the target molecule and the specific reaction conditions.
Pharmacokinetics
Given its use as a laboratory reagent, it is likely that its bioavailability is primarily determined by the specific experimental conditions, such as the solvent used and the reaction temperature .
Result of Action
The result of N,N-Diethylaniline Borane’s action is the reduction of the target molecule, leading to changes in its chemical structure and properties . This can have various molecular and cellular effects, depending on the nature of the target molecule and the specific reaction conditions.
Action Environment
The action of N,N-Diethylaniline Borane can be influenced by various environmental factors. For example, its reactivity can be affected by the presence of other substances in the reaction mixture, the temperature, and the pH . Furthermore, it is known to be sensitive to moisture and air, which can affect its stability and efficacy .
Propriétés
InChI |
InChI=1S/C10H15N.B/c1-3-11(4-2)10-8-6-5-7-9-10;/h5-9H,3-4H2,1-2H3; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYAFFAGZNCWPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B].CCN(CC)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8065400 | |
| Record name | Boron, (N,N-diethylbenzenamine)trihydro-, (T-4)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boron, (N,N-diethylbenzenamine)trihydro-, (T-4)- | |
CAS RN |
13289-97-9 | |
| Record name | Boron, (N,N-diethylbenzenamine)trihydro-, (T-4)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013289979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Boron, (N,N-diethylbenzenamine)trihydro-, (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Boron, (N,N-diethylbenzenamine)trihydro-, (T-4)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (N,N-diethylaniline)trihydroboron | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.991 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is N,N-diethylaniline borane (DEANB) and what is it primarily used for?
A1: N,N-Diethylaniline borane (DEANB) is an air-stable amine borane complex that serves as a versatile reducing agent in organic synthesis. It's primarily known for its role in the enantioselective reduction of ketones to chiral alcohols, a crucial step in synthesizing various pharmaceuticals and fine chemicals. [, , ]
Q2: What makes DEANB a safer and more practical borane source compared to alternatives like borane-tetrahydrofuran (BH3-THF) or borane-dimethyl sulfide (BH3-DMS)?
A2: DEANB offers several advantages over traditional borane sources: []
Q3: Can you describe the mechanism of DEANB's action in the enantioselective reduction of ketones?
A3: DEANB acts as a hydride source in the presence of chiral oxazaborolidine catalysts. The catalyst coordinates with both the ketone and DEANB, creating a chiral environment that favors the transfer of a hydride ion to one specific face of the ketone. This selectivity leads to the formation of the desired enantiomer of the alcohol product. [, , , ]
Q4: Does the source of borane influence the enantioselectivity of these reductions?
A4: Yes, research indicates that the borane source can significantly impact enantioselectivity. Studies using (S)-3,1,2-oxazaborobicyclo[3.3.0]octane and (S)-7,3,1,2-thiaxazaborobicyclo[3.3.0]octane as catalysts revealed the following trend: borane–dimethyl sulfide < borane–N,N-diethylaniline < borane–THF, with borane-THF providing the highest enantioselectivity. []
Q5: Are there specific examples of pharmaceutical applications where DEANB-mediated reduction is crucial?
A5: Yes, DEANB has been successfully employed in the large-scale synthesis of: []
Q6: Beyond ketone reductions, are there other reactions where DEANB proves useful?
A6: Absolutely, DEANB has shown efficacy in the following: [, , ]
Q7: What is the molecular formula and molecular weight of DEANB?
A7: The molecular formula of DEANB is C10H18BN, and its molecular weight is 163.07 g/mol. []
Q8: Has computational chemistry been used to study DEANB and its reactions?
A8: While specific computational studies on DEANB itself are limited in the provided literature, computational chemistry plays a significant role in understanding oxazaborolidine-catalyzed reductions. Researchers use simulations and calculations to investigate reaction mechanisms, transition states, and the origins of enantioselectivity. []
Q9: What are the analytical techniques commonly employed to characterize and quantify DEANB?
A9: Common analytical methods for characterizing DEANB include: [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




